7-(4-bromophenyl)-5-phenyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-bromophenyl)-5-phenyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-5-phenyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-phenyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-(4-bromophenyl)-5-phenyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study this compound to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine: This compound is similar in structure and has been studied for its biological activity.
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure and are known for their anticancer properties.
Uniqueness
7-(4-bromophenyl)-5-phenyl-N-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C21H19BrN4 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-propan-2-ylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19BrN4/c1-14(2)25-20-19-18(15-6-4-3-5-7-15)12-26(21(19)24-13-23-20)17-10-8-16(22)9-11-17/h3-14H,1-2H3,(H,23,24,25) |
InChI Key |
CZZFOCOIYQIVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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